molecular formula C6H5NO5 B157080 Methyl 5-nitro-2-furoate CAS No. 1874-23-3

Methyl 5-nitro-2-furoate

Cat. No.: B157080
CAS No.: 1874-23-3
M. Wt: 171.11 g/mol
InChI Key: UTLKCGPAJUYGOM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 5-nitro-2-furoate is a nitrofuran derivative . Nitrofurans are a class of drugs that are known to have antimicrobial properties.

Mode of Action

It has been reported that the reduction of this compound using milk xanthine oxidase forms methyl 5-hydroxylamino-2-furoate and methyl 5-amino-2-furoate . This suggests that the compound may undergo enzymatic reduction in biological systems, which could potentially lead to the formation of reactive intermediates. These intermediates may interact with various cellular targets, leading to the observed biological effects.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound is a solid powder that may cause skin and eye irritation, and may cause respiratory irritation if inhaled . Therefore, it should be handled with care, preferably in a well-ventilated area, and personal protective equipment should be worn . Furthermore, the compound should be stored in a well-ventilated place with the container kept tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-nitro-2-furoate can be synthesized through the nitration of methyl 2-furoate. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the furan ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of nitrating agents and the use of efficient cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization techniques to achieve the desired purity levels .

Types of Reactions:

    Reduction: this compound undergoes reduction reactions to form methyl 5-hydroxylamino-2-furoate and methyl 5-amino-2-furoate.

    Substitution: The nitro group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reducing Agents: Milk xanthine oxidase, hydrogen gas with a palladium catalyst.

    Substituting Agents: Hydrazine, amines, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Methyl 5-nitro-2-furoate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific nitro substitution at the 5-position of the furan ring, which imparts distinct chemical reactivity and biological activity. This positional specificity allows for selective reactions and the formation of unique derivatives that are not easily accessible from other similar compounds .

Properties

IUPAC Name

methyl 5-nitrofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLKCGPAJUYGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172049
Record name Methyl 5-nitro-2-furoate
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Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874-23-3
Record name Methyl 5-nitro-2-furoate
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Record name Methyl 5-nitro-2-furoate
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Record name 1874-23-3
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Record name Methyl 5-nitro-2-furoate
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Record name METHYL 5-NITRO-2-FUROATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Methyl 5-nitro-2-furoate interact with xanthine oxidase, and what are the downstream effects?

A1: Research indicates that this compound undergoes reduction when exposed to milk xanthine oxidase. [] This enzymatic reduction leads to the formation of two key metabolites: Methyl 5-hydroxylamino-2-furoate and Methyl 5-amino-2-furoate. [] The identification of these metabolites suggests a possible metabolic pathway for this compound involving reduction of the nitro group.

Q2: Does this compound exhibit any inhibitory effects on biological channels?

A2: Interestingly, unlike some of its structural analogs, this compound did not demonstrate inhibitory effects on human Aquaporin-1 (AQP1) ion channels. [] This finding highlights the importance of specific structural features in mediating interactions with biological targets.

Q3: Are there any documented effects of this compound on cellular structures or processes?

A3: Studies have shown that this compound can impact cellular structures, particularly the actin cytoskeleton. [] This disruption of the actin cytoskeleton ultimately leads to reduced cell motility across various cancer cell lines, regardless of their AQP1 expression levels. [] This observation suggests that this compound's effect on cell motility might involve mechanisms beyond AQP1 inhibition.

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